molecular formula C22H20N2O3 B2458504 Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate CAS No. 337496-62-5

Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B2458504
CAS No.: 337496-62-5
M. Wt: 360.413
InChI Key: JAYPSSUHELJFKH-UHFFFAOYSA-N
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Description

Ethyl 4-([1,1’-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-([1,1’-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-([1,1’-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-([1,1’-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-([1,1’-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 4-([1,1’-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Ethylbiphenyl: A simpler biphenyl derivative with similar structural features.

    4-Amino-4’-ethylbiphenyl: Contains an amino group and an ethyl group on the biphenyl structure.

    4’-Ethyl-4-methyl-2,2’,6,6’-tetrahydroxy[1,1’-biphenyl]-4,4’-dicarboxylate: Another biphenyl derivative with additional functional groups.

Uniqueness

Ethyl 4-([1,1’-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 6-amino-5-cyano-2-methyl-4-(4-phenylphenyl)-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-3-26-22(25)19-14(2)27-21(24)18(13-23)20(19)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12,20H,3,24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYPSSUHELJFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)C3=CC=CC=C3)C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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